Benzhydrol: A Comprehensive Technical Guide for Organic Synthesis
Benzhydrol: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of benzhydrol, a versatile secondary alcohol widely utilized in organic synthesis. This document outlines its core physical and chemical characteristics, spectroscopic data, and key synthetic applications, offering detailed experimental protocols for its preparation, primary reactions, and its use as a valuable protecting group.
Core Properties of Benzhydrol
Benzhydrol, also known as diphenylmethanol, is a white crystalline solid at room temperature.[1][2] Its utility in organic synthesis stems from the reactivity of its secondary hydroxyl group and the steric bulk provided by the two phenyl rings.
Physical and Chemical Properties
The key physical and chemical properties of benzhydrol are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂O | [3][4] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder or crystals | [1] |
| Melting Point | 65-68 °C | [4][5] |
| Boiling Point | 297-298 °C | [1][6] |
| Density | ~1.102 g/cm³ | [4] |
| Solubility | Practically insoluble in water; soluble in alcohols, ether, chloroform, and carbon disulfide. | [1][7] |
| pKa | 13.55 ± 0.20 (Predicted) | [6][8] |
| CAS Number | 91-01-0 | [1][4] |
| PubChem CID | 7037 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of benzhydrol. Key spectral data are provided below.
| Spectroscopy | Key Features | References |
| ¹H NMR | Spectra available for review. | [9][10] |
| ¹³C NMR | Spectra available for review. | [9] |
| Infrared (IR) | Spectra available for review. | [3] |
| Mass Spectrometry (MS) | Spectra available for review. | [3] |
Key Synthetic Reactions and Experimental Protocols
Benzhydrol is a versatile building block in organic synthesis, primarily utilized in oxidation reactions to form benzophenone (B1666685) and as a protecting group for various functionalities.
Synthesis of Benzhydrol via Reduction of Benzophenone
A common and efficient method for preparing benzhydrol is the reduction of benzophenone. Several reducing agents can be employed, with sodium borohydride (B1222165) and zinc dust being widely used.
Caption: Synthesis of Benzhydrol from Benzophenone.
Experimental Protocol: Reduction of Benzophenone with Zinc Dust
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Benzophenone (200 g)
-
Technical flake sodium hydroxide (B78521) (200 g)
-
95% Ethanol (2 L)
-
Technical zinc dust (200 g)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine the benzophenone, sodium hydroxide, 95% ethanol, and zinc dust.
-
Stir the mixture. The temperature will spontaneously rise to approximately 70°C.
-
Continue stirring for 2-3 hours, during which the mixture will begin to cool.
-
Filter the cooled mixture with suction and wash the zinc residue with two 100-mL portions of hot ethanol. Caution: The filtered zinc dust is flammable and should not be allowed to dry in contact with combustible materials.
-
Pour the filtrate into five volumes of ice water and acidify with approximately 425 mL of concentrated hydrochloric acid.
-
Benzhydrol will precipitate as a white crystalline mass. Collect the product by suction filtration.
-
The crude product can be recrystallized from hot alcohol to yield pure benzhydrol.
Oxidation of Benzhydrol to Benzophenone
The oxidation of benzhydrol to benzophenone is a fundamental transformation, often accomplished using mild oxidizing agents like sodium hypochlorite (B82951) (bleach).
Caption: Oxidation of Benzhydrol to Benzophenone.
Experimental Protocol: Oxidation with Sodium Hypochlorite
This protocol describes a phase-transfer catalyzed oxidation using commercial bleach.
Materials:
-
Benzhydrol
-
Ethyl acetate (B1210297)
-
Commercial bleach (sodium hypochlorite solution)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve benzhydrol in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Add the phase-transfer catalyst to the solution.
-
While stirring vigorously, add the sodium hypochlorite solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the benzhydrol spot on TLC), transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain benzophenone.
Benzhydrol as a Protecting Group
The benzhydryl (diphenylmethyl, DPM) group is a valuable protecting group for alcohols and carboxylic acids due to its relative stability and specific deprotection conditions.
Protection of Alcohols as Benzhydryl Ethers
Alcohols can be protected as benzhydryl ethers, which are stable to a range of reaction conditions.
Caption: Protection and Deprotection of Alcohols.
Experimental Protocol: Formation of Benzhydryl Ethers
This is a general procedure for the acid-catalyzed etherification of an alcohol with benzhydrol.
Materials:
-
Alcohol
-
Benzhydrol
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the alcohol and benzhydrol in the anhydrous solvent in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting benzhydryl ether by column chromatography if necessary.
Protection of Carboxylic Acids as Benzhydryl Esters
Carboxylic acids can be converted to their benzhydryl esters, which are stable to many reagents but can be cleaved under specific conditions, often involving mild acid or hydrogenolysis. A common method for their formation involves the use of diazodiphenylmethane (B31153).
Experimental Protocol: Esterification using Diazodiphenylmethane
Materials:
-
Carboxylic acid
-
Diazodiphenylmethane solution in an anhydrous solvent (e.g., diethyl ether)
-
Anhydrous solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
At room temperature, add the diazodiphenylmethane solution dropwise to the carboxylic acid solution. Nitrogen gas will evolve.
-
Continue the addition until the yellow color of the diazodiphenylmethane persists, indicating the complete consumption of the carboxylic acid.
-
Remove the solvent under reduced pressure to yield the crude benzhydryl ester, which can be purified by chromatography if needed.
Conclusion
Benzhydrol is a cornerstone reagent in organic synthesis, valued for its role as a precursor to benzophenone and as a robust protecting group. The experimental protocols provided in this guide offer a practical framework for its application in a research and development setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in the synthesis of complex organic molecules, including pharmaceuticals and other high-value compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
